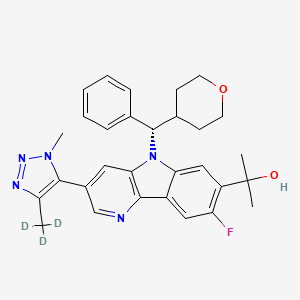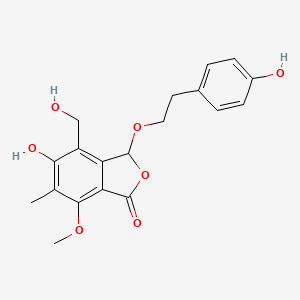
Antiangiogenic agent 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiangiogenic Agent 3 is a compound known for its ability to inhibit angiogenesis, the process of forming new blood vessels from pre-existing ones. This property makes it a valuable tool in the treatment of various diseases, particularly cancer, where the inhibition of blood vessel formation can restrict tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antiangiogenic Agent 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Antiangiogenic Agent 3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmosphere.
Substitution: Halogens, alkylating agents, and solvents like dichloromethane or acetonitrile
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antiangiogenic Agent 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of angiogenesis inhibition and to develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate the effects of angiogenesis inhibition on cellular processes and signaling pathways.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy in treating various cancers and other angiogenesis-related diseases.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents targeting angiogenesis .
Mechanism of Action
Antiangiogenic Agent 3 exerts its effects by targeting specific molecular pathways involved in angiogenesis. The primary target is the vascular endothelial growth factor (VEGF) and its receptors (VEGFRs). By binding to VEGF or VEGFRs, this compound inhibits the signaling pathways that promote blood vessel formation. This leads to reduced blood supply to tumors, thereby inhibiting their growth and metastasis .
Comparison with Similar Compounds
Antiangiogenic Agent 3 is unique in its specific targeting of the VEGF/VEGFR pathway, which distinguishes it from other antiangiogenic agents that may target different pathways or have broader mechanisms of action. Similar compounds include:
Bevacizumab (Avastin): A monoclonal antibody that targets VEGF.
Sunitinib (Sutent): A small molecule inhibitor that targets multiple receptor tyrosine kinases, including VEGFRs.
Sorafenib (Nexavar): A small molecule inhibitor that targets multiple kinases involved in angiogenesis .
These compounds share the common goal of inhibiting angiogenesis but differ in their specific targets and mechanisms of action, making this compound a valuable addition to the arsenal of antiangiogenic therapies.
Properties
Molecular Formula |
C19H20O7 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-hydroxy-4-(hydroxymethyl)-3-[2-(4-hydroxyphenyl)ethoxy]-7-methoxy-6-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H20O7/c1-10-16(22)13(9-20)14-15(17(10)24-2)18(23)26-19(14)25-8-7-11-3-5-12(21)6-4-11/h3-6,19-22H,7-9H2,1-2H3 |
InChI Key |
VDJQAMQWKQYLMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(OC(=O)C2=C1OC)OCCC3=CC=C(C=C3)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



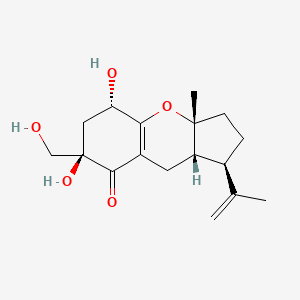



![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
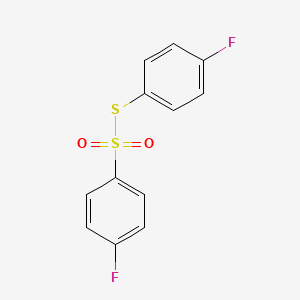
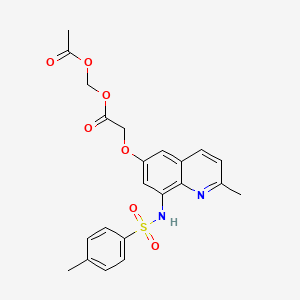
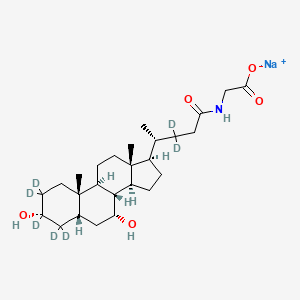

![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
